molecular formula C7H4F3IN2O2 B1314890 2-Iodo-6-nitro-4-(trifluoromethyl)aniline CAS No. 543740-74-5

2-Iodo-6-nitro-4-(trifluoromethyl)aniline

Cat. No.: B1314890
CAS No.: 543740-74-5
M. Wt: 332.02 g/mol
InChI Key: XVVSZOLVVQYKIK-UHFFFAOYSA-N
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Description

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a halogenated aromatic amine with a molecular formula C₇H₄F₃IN₂O₂ (approximate molecular weight: ~356 g/mol). It features a trifluoromethyl (-CF₃) group at the para position, a nitro (-NO₂) group at the ortho position (relative to the amino group), and an iodine substituent at the meta position. This compound is structurally complex due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which significantly influence its reactivity and physical properties.

Properties

IUPAC Name

2-iodo-6-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVSZOLVVQYKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478492
Record name 2-Iodo-6-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543740-74-5
Record name 2-Iodo-6-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Process Highlights

  • Use of continuous flow nitration reactors for better temperature control.
  • Recycling of mother liquors and wash solutions to improve material efficiency.
  • Application of stainless steel autoclaves for pressure and temperature control during nitration.
  • Purification by recrystallization from suitable solvents to achieve high purity.

Detailed Reaction Mechanism and Analysis

The nitration of 2-Iodo-6-(trifluoromethyl)aniline proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) generated in situ attacks the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing substituent, directing the nitration to the position ortho or para to itself, while the iodine substituent influences regioselectivity due to its size and electronic effects.

Step Description
Generation of NO2+ From HNO3 and H2SO4 mixture
Electrophilic attack NO2+ attacks aromatic ring at position 6 (ortho to iodine)
Proton loss Rearomatization to form nitro-substituted product
Work-up Quenching and isolation of product

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Purity (%) Notes
Nitration of 2-Iodo-6-(trifluoromethyl)aniline HNO3/H2SO4, 0–5 °C to room temp, 1–3 h 85–99 >98 (HPLC) Requires careful temperature control; exothermic
Iodination of 6-(trifluoromethyl)aniline I2 or ICl, oxidizing agent, solvent 70–90 >95 Regioselective iodination at 2-position
Industrial continuous flow nitration Continuous flow reactor, acid mixture 90–98 >98 Enhanced heat management and scalability

Research Findings and Notes

  • The trifluoromethyl group significantly influences the electronic environment of the aromatic ring, affecting both the regioselectivity and rate of nitration.
  • The iodine substituent, being bulky and electron-withdrawing, directs nitration to the 6-position relative to itself.
  • The nitration reaction is highly sensitive to temperature; exceeding optimal temperatures leads to decomposition or formation of undesired by-products.
  • Industrial processes benefit from continuous flow technology, which allows precise control over reaction parameters and scalability.
  • Purification by recrystallization and chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for downstream applications.

Spectral and Structural Confirmation

The identity and purity of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline are confirmed by spectral methods such as FTIR, mass spectrometry, and NMR. The molecular weight is approximately 332.02 g/mol, consistent with the molecular formula C7H4F3IN2O2. Spectral data confirm the presence of nitro, iodine, and trifluoromethyl groups on the aniline ring.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-6-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, the presence of electron-withdrawing groups like nitro and trifluoromethyl affects the reactivity of the aniline ring, making it more susceptible to nucleophilic attack. In biological systems, these functional groups can interact with molecular targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

2-Iodo-4-nitro-6-(trifluoromethyl)aniline (CAS 400-69-1)
  • Molecular Weight : 332.02 g/mol.
  • Substituents : Iodo (position 2), nitro (position 4), trifluoromethyl (position 6).
  • Key Differences: The iodine and nitro groups are swapped compared to the target compound.
4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS 167415-22-7)
  • Molecular Weight : 240.56 g/mol.
  • Substituents : Chloro (position 4), nitro (position 2), trifluoromethyl (position 5).
  • Comparison : Replacing iodine with chlorine reduces molecular weight and polarizability. Chlorine’s smaller size may enhance solubility in polar solvents but decrease stability in radical reactions compared to iodine .

Functional Group Variations

2-Amino-5-iodobenzotrifluoride (CAS 97760-97-9)
  • Molecular Formula : C₇H₅F₃IN.
  • Key Differences: Substitution of the nitro group with an amino (-NH₂) group increases electron density on the aromatic ring, making this compound more reactive in nucleophilic aromatic substitution. The absence of the nitro group also reduces oxidative stability .
4-IodoAniline (CAS not specified)
  • Molecular Formula : C₆H₆IN.
  • Comparison: The lack of nitro and trifluoromethyl groups simplifies the structure, resulting in lower molecular weight (235 g/mol) and higher basicity. The absence of electron-withdrawing groups enhances solubility in non-polar media but reduces thermal stability .

Fluorinated Analogues

3-(Trifluoromethyl)aniline (CAS 98-16-8)
  • Molecular Formula : C₇H₆F₃N.
  • Comparison: The trifluoromethyl group at position 3 (meta to amino) provides moderate electron-withdrawing effects. The absence of iodine and nitro groups simplifies its applications in pharmaceuticals but limits its utility in cross-coupling reactions .
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline (CAS 1803873-83-7)
  • Molecular Formula : C₈H₇F₄N.
  • Key Differences : A fluorine substituent and methyl group replace iodine and nitro. Fluorine’s electronegativity enhances stability against oxidation, while the methyl group introduces steric effects that hinder planarization .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Notable Properties
2-Iodo-6-nitro-4-(trifluoromethyl)aniline C₇H₄F₃IN₂O₂ ~356 I (2), NO₂ (6), CF₃ (4) High reactivity in cross-coupling reactions
2-Iodo-4-nitro-6-(trifluoromethyl)aniline C₇H₄F₃IN₂O₂ 332.02 I (2), NO₂ (4), CF₃ (6) Discontinued due to handling challenges
4-Chloro-2-nitro-5-(trifluoromethyl)aniline C₇H₄ClF₃N₂O₂ 240.56 Cl (4), NO₂ (2), CF₃ (5) Lower cost, higher solubility in DMSO
2-Amino-5-iodobenzotrifluoride C₇H₅F₃IN 271.03 I (5), NH₂ (2), CF₃ (1) Enhanced nucleophilic reactivity
4-IodoAniline C₆H₆IN 235.03 I (4), NH₂ (1) High basicity, limited thermal stability

Biological Activity

2-Iodo-6-nitro-4-(trifluoromethyl)aniline (CAS No. 543740-74-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄F₃IN₂O₂. Its structure features an aniline group substituted with a trifluoromethyl group, a nitro group, and an iodine atom. These substitutions are known to influence the compound's pharmacological properties.

Research indicates that this compound may interact with various biological targets, influencing enzymatic pathways and cellular processes. Although specific targets remain under investigation, preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cellular signaling processes .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

Emerging evidence suggests that this compound possesses anticancer activity. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's ability to inhibit tumor cell proliferation highlights its promise as a lead compound in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

The compound exhibited potent activity against Staphylococcus aureus, with an MIC of 15 μg/mL, indicating its potential use in treating infections caused by this pathogen.

Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings are presented in Table 2.

Treatment (μM)Cell Viability (%)Apoptosis Rate (%)
Control1005
108015
255035
502070

At a concentration of 50 μM, the compound reduced cell viability to 20% and increased the apoptosis rate to 70%, demonstrating its potential as an effective anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis of halogenated nitroanilines often involves sequential functionalization. A typical approach starts with nitration and iodination of a pre-functionalized aniline derivative. For example, palladium-catalyzed cross-coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) with iodinating agents under nitrogen at 80°C can introduce the iodo group . Nitration is typically performed using mixed acids (HNO₃/H₂SO₄), but regioselectivity must be controlled due to competing directing effects of the trifluoromethyl (-CF₃) and amino (-NH₂) groups. Reaction purity is enhanced via reverse-phase chromatography (C18 column, acetonitrile/water with formic acid) . Yield optimization requires careful stoichiometric control of halogenating agents (e.g., N-bromosuccinimide for bromine analogs) and inert atmospheres to prevent dehalogenation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Key methods include:

  • ¹H NMR : To confirm aromatic proton environments and substituent positions. For example, deshielding effects from -NO₂ and -CF₃ groups split aromatic proton signals distinctively .
  • HPLC-MS : Retention time (e.g., 0.81 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 265 [M+H]⁺ for analogs) validate molecular weight and purity .
  • Elemental Analysis : Ensures correct C/H/N/F ratios, critical for nitro and trifluoromethyl groups .

Q. How should researchers handle and store this compound to ensure stability?

Store as a powder at -20°C for long-term stability (up to 3 years) or -80°C for solutions (6 months). Avoid repeated freeze-thaw cycles, as halogenated nitroanilines are prone to decomposition under light or moisture. Use tightly sealed vials under nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How do the electron-withdrawing groups (-NO₂, -CF₃) influence the regioselectivity of further electrophilic substitution reactions?

The -NO₂ group is a meta-director, while -CF₃ (a strong electron-withdrawing group) directs electrophiles to the para position relative to itself. In this compound, the -CF₃ at position 4 creates steric and electronic constraints, making position 5 (ortho to -CF₃) less accessible. This was observed in bromination studies of analogs using NBS, where -CF₃ favored substitution at the para position despite competing nitro effects . Computational modeling (DFT) can predict charge distribution to validate experimental outcomes.

Q. What contradictions exist in reported synthetic yields for halogenated nitroanilines, and how can they be resolved?

Discrepancies often arise from:

  • Catalyst Loading : Excess Pd(0) in cross-coupling reactions can lead to side products (e.g., dehalogenation or over-reduction) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency but may degrade nitro groups at high temperatures. Lower temperatures (60–80°C) balance reactivity and stability .
  • Purification Methods : Column chromatography conditions (e.g., formic acid in mobile phases) can protonate the amino group, altering retention behavior and recovery .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Kinetic studies under varying pH and temperature can identify rate-determining steps. For example, the -NO₂ group activates the ring for SNAr, but the -CF₃ group may hinder nucleophilic attack due to steric bulk. Isotopic labeling (e.g., ¹⁵N in the amino group) combined with ¹⁹F NMR can track intermediate formation . Competitor experiments with thiols or amines quantify substituent effects on leaving-group displacement.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Crystallization is hindered by:

  • Planarity Disruption : The -CF₃ group creates non-planar geometry, reducing crystal lattice stability.
  • Halogen Bonding : Iodo groups may form weak interactions with nitro oxygen, complicating packing.
    Use of co-solvents (e.g., ethyl acetate/hexane) and slow cooling can promote nucleation. Single-crystal X-ray diffraction (via SHELX refinement) resolves disorder, though twinning may require high-resolution data .

Methodological Guidance

Q. Designing a reaction optimization study for improving iodination efficiency

  • Variables : Catalyst type (e.g., Pd vs. Cu), solvent polarity, temperature.
  • Controls : Monitor dehalogenation via LCMS and quantify byproducts (e.g., nitro reduction).
  • DOE Approach : Use a factorial design to isolate significant factors (e.g., catalyst loading has a Pareto effect) .

Q. Validating contradictory basicity data for substituted anilines

  • Titration Studies : Measure pKa in DMSO/water mixtures to assess -CF₃ and -NO₂ electronic effects.
  • Computational Analysis : Compare calculated (DFT) vs. experimental basicity trends. For example, -CF₃ decreases basicity more than -NO₂ due to stronger inductive withdrawal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-nitro-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-6-nitro-4-(trifluoromethyl)aniline

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